molecular formula C26H20N2 B11959850 2,2'-Bis(phenyliminomethyl)biphenyl CAS No. 7443-50-7

2,2'-Bis(phenyliminomethyl)biphenyl

Cat. No.: B11959850
CAS No.: 7443-50-7
M. Wt: 360.4 g/mol
InChI Key: QEJKSCWDVLSGAQ-UHFFFAOYSA-N
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Description

2,2’-Bis(phenyliminomethyl)biphenyl is an organic compound with the molecular formula C26H20N2 It is a biphenyl derivative where two phenyliminomethyl groups are attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(phenyliminomethyl)biphenyl typically involves the condensation of 2,2’-biphenyldicarboxaldehyde with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 2,2’-Bis(phenyliminomethyl)biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(phenyliminomethyl)biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine groups to amine groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,2’-Bis(phenyliminomethyl)biphenyl has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 2,2’-Bis(phenyliminomethyl)biphenyl depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bis(phenyliminomethyl)-1,1’-binaphthyl: Similar structure but with a binaphthyl core.

    2,2’-Bis(phenyliminomethyl)-biphenol: Similar structure but with hydroxyl groups on the biphenyl core.

Uniqueness

2,2’-Bis(phenyliminomethyl)biphenyl is unique due to its specific biphenyl core and the presence of phenyliminomethyl groups. This structure imparts distinct chemical and physical properties, making it valuable in various research applications.

Properties

CAS No.

7443-50-7

Molecular Formula

C26H20N2

Molecular Weight

360.4 g/mol

IUPAC Name

N-phenyl-1-[2-[2-(phenyliminomethyl)phenyl]phenyl]methanimine

InChI

InChI=1S/C26H20N2/c1-3-13-23(14-4-1)27-19-21-11-7-9-17-25(21)26-18-10-8-12-22(26)20-28-24-15-5-2-6-16-24/h1-20H

InChI Key

QEJKSCWDVLSGAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=CC=C2C3=CC=CC=C3C=NC4=CC=CC=C4

Origin of Product

United States

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